molecular formula C4H8O4 B118254 D-Erythrose-1-13C (As a solution in water) CAS No. 70849-19-3

D-Erythrose-1-13C (As a solution in water)

Cat. No. B118254
CAS RN: 70849-19-3
M. Wt: 121.1 g/mol
InChI Key: YTBSYETUWUMLBZ-MMMSSWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Erythrose-1-13C is the 13C labeled D-Erythrose . It is used for research purposes and is not sold to patients . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of D-Erythrose-1-13C involves the use of site-selectively 13C-enriched erythrose as a precursor for 13C labeled aromatic side chains . The study of erythrose reductases has shown an impact on polyol production . Additionally, the gene YALI0F18590g encoding the predicted erythrose reductase from Y. lipolytica was overexpressed, and its influence on erythritol synthesis was studied .


Molecular Structure Analysis

The molecular weight of D-Erythrose-1-13C is 121.10 . Its formula is C313CH8O4 . The SMILES notation for its structure is O=[13CH]C@HC@HCO .


Chemical Reactions Analysis

The carbonyl migration-epimerization process occurs down the entire carbon chain of chirally pure d-tetroses sugars under mild conditions . All the species formed as the carbonyl migrates down the four-carbon chain have been identified . Competing aldol reactions and oxidative fragmentation processes were also observed .


Physical And Chemical Properties Analysis

D-Erythrose-1-13C has a molecular weight of 121.10 . It is provided as a solution .

Scientific Research Applications

Protein Dynamics Studies

D-Erythrose-1-13C is utilized in NMR spectroscopy for site-selective labeling of proteins. This is crucial for studying protein dynamics at atomic resolution, including conformational changes, ring-flips, and proton transfers . The use of D-Erythrose-1-13C leads to more selective labeling of amino acid side chains, particularly aromatic ones, which are essential for relaxation studies .

Enhanced Tryptophan Labeling

The incorporation level of 13C in tryptophan is significantly improved when using D-Erythrose-1-13C compared to glucose-based labeling. This enhanced labeling is beneficial for detailed studies on tryptophan dynamics and its interactions within proteins .

Isolated Labeling for Dynamics Studies

Certain positions in aliphatic side chains, like Ile β and His β, achieve isolated 13C labels when using D-Erythrose-1-13C. This isolation is advantageous for conducting dynamics studies that require specific site-selectivity .

Customized Isotope Labeling

D-Erythrose-1-13C expands the toolbox for customized isotope labeling of amino-acid side-chains. It enables unique or superior labeling for certain positions, allowing researchers to tailor their studies to specific needs .

Metabolic Studies

As a solution in water, D-Erythrose-1-13C can be used to trace metabolic pathways. Its incorporation into metabolites can be monitored, providing insights into the flow of carbon through various biochemical processes .

Structural Biology

In structural biology, the detailed labeling of proteins with D-Erythrose-1-13C aids in the determination of protein structures. This is particularly useful in cases where conventional methods struggle due to overlapping signals or complex structures .

Drug Design and Discovery

The precise labeling of proteins with D-Erythrose-1-13C can reveal interaction sites for potential drug molecules. This information is invaluable for the design and optimization of new therapeutics .

Understanding Protein Function

By studying the dynamics and structure of proteins labeled with D-Erythrose-1-13C, researchers can gain a deeper understanding of protein function. This knowledge can lead to the development of strategies to modulate protein activity for therapeutic purposes .

Mechanism of Action

Target of Action

D-Erythrose-1-13C is a stable isotope-labeled compound . It is primarily used as a tracer in drug development processes . The primary targets of D-Erythrose-1-13C are the drug molecules into which it is incorporated .

Mode of Action

D-Erythrose-1-13C interacts with its targets (drug molecules) by being incorporated into them . This incorporation is largely used for quantitation during the drug development process .

Biochemical Pathways

The use of D-Erythrose-1-13C enables site-selective labeling of proteins, particularly in amino-acid side chains . This labeling is achieved by using site-selectively 13C-enriched erythrose as a precursor for 13C labeled aromatic side chains . This approach results in more selective labeling, especially for certain positions in the side chains .

Pharmacokinetics

The incorporation of stable heavy isotopes like D-Erythrose-1-13C into drug molecules can affect the pharmacokinetic and metabolic profiles of the drugs . This process, known as deuteration, has gained attention due to its potential impact on drug development .

Result of Action

The result of the action of D-Erythrose-1-13C is the enhanced ability to study protein dynamics at atomic resolution . The site-selective labeling enabled by D-Erythrose-1-13C makes it possible to study specific local processes like ring-flips, proton-transfer, or tautomerization .

Action Environment

The action of D-Erythrose-1-13C is influenced by the environment in which it is used. For instance, the efficiency of its incorporation into drug molecules can be affected by factors such as the concentration of the solution and the conditions of the drug development process .

Safety and Hazards

D-Erythrose-1-13C may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

Future Directions

The use of site-selectively 13C-enriched erythrose as a precursor for 13C labeled aromatic side chains is being systematically investigated . This approach results in more selective labeling and is expanding the toolbox for customized isotope labeling of amino-acid side-chains .

properties

IUPAC Name

(2R,3R)-2,3,4-trihydroxy(113C)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-MMMSSWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13CH]=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Erythrose-1-13C

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